molecular formula C10H7F3O2 B1215256 2-(Trifluoromethyl)cinnamic acid CAS No. 2062-25-1

2-(Trifluoromethyl)cinnamic acid

Cat. No.: B1215256
CAS No.: 2062-25-1
M. Wt: 216.16 g/mol
InChI Key: AMVYAIXPAGBXOM-AATRIKPKSA-N
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Description

2-(Trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H7F3O2. It is a derivative of cinnamic acid, characterized by the presence of a trifluoromethyl group at the ortho position of the phenyl ring.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid. The trifluoromethyl group enhances the compound’s ability to donate electrons, thereby stabilizing radical intermediates formed during enzymatic reactions . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, potentially acting as an antioxidant .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by modulating the activity of key kinases and transcription factors, leading to altered gene expression profiles. Furthermore, this compound affects cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the availability of ATP and promoting oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering chromatin structure . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and heat . In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations enable this compound to exert its effects on cellular metabolism and signaling pathways effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)cinnamic acid typically involves the condensation of trifluoromethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of organic solvents such as methyl alcohol, methyl tertiary butyl ether, or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .

Scientific Research Applications

2-(Trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Comparison with Similar Compounds

  • trans-Cinnamic acid
  • 2-Methylcinnamic acid
  • 4-(Dimethylamino)cinnamic acid
  • 3-(4-Pyridyl)acrylic acid
  • α-Methylcinnamic acid
  • 4-Chlorocinnamic acid
  • 3,4-Dimethoxycinnamic acid
  • 4-Methylcinnamic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylacetic acid .

Uniqueness: 2-(Trifluoromethyl)cinnamic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs .

Properties

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVYAIXPAGBXOM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031323
Record name (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062-25-1, 98386-81-3
Record name o-(Trifluoromethyl)cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)cinnamic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the research paper provide any specific information about the effects of 2-(Trifluoromethyl)cinnamic acid on gastric lesions?

A1: Unfortunately, the research abstract you provided primarily focuses on the gastroprotective effects of cinnamic acid, p-methoxycinnamic acid, and 3,4,5-trimethoxycinnamic acid. While it mentions that this compound was among the compounds tested, it does not provide specific details about its individual effects on gastric lesions. []

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